5-[(4-chloropyridin-2-yl)amino]-3-cyclopentyl-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
4-[(4-Chloropyridin-2-yl)amino]-1-cyclopentyl-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chloropyridine moiety, a cyclopentyl group, a phenyl ring, and a trifluoromethyl group, all integrated into a dihydroimidazolone framework. Its multifaceted structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloropyridin-2-yl)amino]-1-cyclopentyl-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the chloropyridine and phenyl groups . This reaction requires a palladium catalyst, a boron reagent, and specific reaction conditions such as a base and an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloropyridin-2-yl)amino]-1-cyclopentyl-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds.
Scientific Research Applications
4-[(4-Chloropyridin-2-yl)amino]-1-cyclopentyl-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and as a probe for studying biological pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Chloropyridin-2-yl)amino]-1-cyclopentyl-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloropyridine: A simpler compound with similar structural features, used in the synthesis of pharmaceuticals and agrochemicals.
2-Amino-4-chloropyrimidine: Another related compound with applications in organic synthesis and pharmaceuticals.
Uniqueness
What sets 4-[(4-Chloropyridin-2-yl)amino]-1-cyclopentyl-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-one apart is its complex structure, which provides a unique combination of functional groups
Properties
Molecular Formula |
C20H18ClF3N4O |
---|---|
Molecular Weight |
422.8 g/mol |
IUPAC Name |
5-[(4-chloropyridin-2-yl)amino]-3-cyclopentyl-2-phenyl-5-(trifluoromethyl)imidazol-4-one |
InChI |
InChI=1S/C20H18ClF3N4O/c21-14-10-11-25-16(12-14)26-19(20(22,23)24)18(29)28(15-8-4-5-9-15)17(27-19)13-6-2-1-3-7-13/h1-3,6-7,10-12,15H,4-5,8-9H2,(H,25,26) |
InChI Key |
MZFVDSOMUMCGPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=NC(C2=O)(C(F)(F)F)NC3=NC=CC(=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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